molecular formula C7H6FNO2 B108573 3-Fluoro-4-nitrotoluene CAS No. 128446-34-4

3-Fluoro-4-nitrotoluene

Cat. No.: B108573
CAS No.: 128446-34-4
M. Wt: 155.13 g/mol
InChI Key: WZMOWQCNPFDWPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrotoluene can be synthesized through a nitration reaction of 4-fluorotoluene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction mixture is carefully monitored to maintain optimal reaction conditions, including temperature and reagent concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-Fluoro-4-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of electronic effects from the fluorine and nitro groups, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060002
Record name 3-Fluoro-4-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-34-4
Record name 2-Fluoro-4-methyl-1-nitrobenzene
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Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name Benzene, 2-fluoro-4-methyl-1-nitro-
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Record name 3-Fluoro-4-nitrotoluene
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Record name 3-fluoro-4-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What factors influence the selective nitration of 3-fluorotoluene to produce 3-fluoro-4-nitrotoluene?

A1: The selectivity of 3-fluorotoluene nitration to produce this compound is significantly impacted by the nitration conditions and catalyst used. Research has shown that using a solid acid catalyst, such as Fe/Mo/SiO2, MoO3/SiO2, or H-beta, with 70% nitric acid as the nitrating agent, results in high conversion and selectivity for this compound []. The study also found that H-beta showed high stability even after multiple reaction cycles []. Additionally, using a mixed acid system of nitric acid and sulfuric acid, or acetic anhydride and concentrated nitric acid, can lead to the formation of this compound, with the specific reaction conditions influencing the selectivity [].

Q2: What are the advantages of using solid acid catalysts for the nitration of 3-fluorotoluene compared to traditional methods?

A2: Traditional nitration methods often use harsh conditions and result in a mixture of isomers, making purification challenging. Utilizing solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta offers a more environmentally friendly and regioselective approach []. These catalysts allow for milder reaction conditions, leading to higher selectivity for this compound and simpler workup procedures []. Furthermore, the recyclability of catalysts like H-beta highlights their potential for sustainable chemical synthesis [].

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